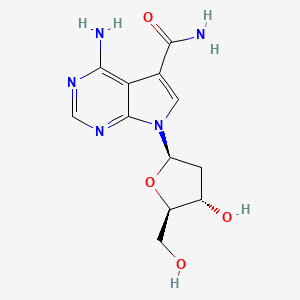
2'-Deoxysangivamycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxysangivamycin is a nucleoside analog that belongs to the class of 7-deazapurine nucleosides. These compounds are known for their diverse biological activities, including cytotoxicity against various cancer cell lines. 2’-Deoxysangivamycin is structurally similar to sangivamycin, a naturally occurring nucleoside isolated from Streptomyces cultures .
Preparation Methods
Synthetic Routes and Reaction Conditions: This is followed by a Vorbrüggen glycosylation with 1,2,3-tri-O-acetyl-5-deoxy-β-D-ribofuranose, resulting in a completely regioselective nitrogen-9 glycosylation product . The reaction conditions typically involve the use of Lewis acid catalysts.
Industrial Production Methods: Industrial production methods for 2’-Deoxysangivamycin are not well-documented in the literature. the synthetic route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 2’-Deoxysangivamycin undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen-6 position, where the benzoyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
2’-Deoxysangivamycin has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of other nucleoside analogs.
Biology: Studied for its interactions with nucleic acids and proteins.
Medicine: Investigated for its potential as an anticancer agent due to its cytotoxic properties.
Mechanism of Action
2’-Deoxysangivamycin is similar to other 7-deazapurine nucleosides, such as:
- Toyocamycin
- Sangivamycin
- Tubercidin
Uniqueness: What sets 2’-Deoxysangivamycin apart is its selective inhibition of protein kinase C, which is not as pronounced in other similar compounds. This unique mechanism of action makes it a valuable compound for research in cancer therapy .
Comparison with Similar Compounds
- Toyocamycin
- Sangivamycin
- Tubercidin
Properties
CAS No. |
83379-28-6 |
|---|---|
Molecular Formula |
C12H15N5O4 |
Molecular Weight |
293.28 g/mol |
IUPAC Name |
4-amino-7-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C12H15N5O4/c13-10-9-5(11(14)20)2-17(12(9)16-4-15-10)8-1-6(19)7(3-18)21-8/h2,4,6-8,18-19H,1,3H2,(H2,14,20)(H2,13,15,16) |
InChI Key |
SSAXPGYDNCGRHY-UHFFFAOYSA-N |
SMILES |
C1C(C(OC1N2C=C(C3=C(N=CN=C32)N)C(=O)N)CO)O |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C3=C(N=CN=C32)N)C(=O)N)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C3=C(N=CN=C32)N)C(=O)N)CO)O |
Key on ui other cas no. |
83379-28-6 |
Synonyms |
2'-deoxysangivamycin 4-amino-7-(2-deoxy-beta-D-ribofuranosyl)pyrrolo(2,3-d)pyrimidine-5-carboxamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















